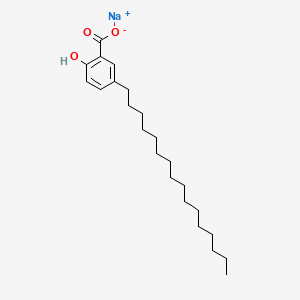
Benzoic acid, 5-hexadecyl-2-hydroxy-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-hexadecyl-2-hydroxy-, monosodium salt: is a derivative of benzoic acid, characterized by the presence of a long hexadecyl chain and a hydroxyl group at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or distillation. The use of advanced techniques like chromatography can also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in studying reaction mechanisms and kinetics .
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its effects on cellular processes and pathways .
Medicine:
- Explored for its potential use in drug formulations and delivery systems.
- Researched for its therapeutic effects in treating various diseases .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of benzoic acid, 5-hexadecyl-2-hydroxy-, monosodium salt involves its interaction with cellular components and enzymes. It can inhibit the growth of microorganisms by disrupting their metabolic pathways. The compound may also interact with specific receptors or enzymes, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Benzoic acid: A simpler structure without the hexadecyl chain and hydroxyl group.
Salicylic acid: Contains a hydroxyl group but lacks the long alkyl chain.
Sodium benzoate: The sodium salt of benzoic acid without additional functional groups.
Uniqueness: Benzoic acid, 5-hexadecyl-2-hydroxy-, monosodium salt is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it suitable for applications where both hydrophilic and hydrophobic interactions are required. Its hydroxyl group also allows for further chemical modifications, enhancing its versatility in various applications .
Properties
CAS No. |
68516-82-5 |
|---|---|
Molecular Formula |
C23H37NaO3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
sodium;5-hexadecyl-2-hydroxybenzoate |
InChI |
InChI=1S/C23H38O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-22(24)21(19-20)23(25)26;/h17-19,24H,2-16H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
XPWPLTZVHWUMQS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















